REACTION_SMILES
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[C:32]([n:33]1[cH:34][cH:35][n:36][cH:37]1)([n:38]1[cH:39][cH:40][n:41][cH:42]1)=[O:43].[CH3:44][S:45](=[O:46])(=[O:47])[NH2:48].[O:49]1[CH2:50][CH2:51][CH2:52][CH2:53]1.[OH2:54].[c:1]1(-[c:7]2[n:8][cH:9][c:10]([N:19]([CH:20]([CH3:21])[CH3:22])[CH2:23][CH2:24][CH2:25][CH2:26][O:27][CH2:28][C:29](=[O:30])[OH:31])[n:11][c:12]2-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][cH:9][c:10]([N:19]([CH:20]([CH3:21])[CH3:22])[CH2:23][CH2:24][CH2:25][CH2:26][O:27][CH2:28][C:29](=[O:30])[NH:48][S:45]([CH3:44])(=[O:46])=[O:47])[n:11][c:12]2-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(CCCCOCC(=O)O)c1cnc(-c2ccccc2)c(-c2ccccc2)n1
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Name
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Type
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product
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Smiles
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CC(C)N(CCCCOCC(=O)NS(C)(=O)=O)c1cnc(-c2ccccc2)c(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |